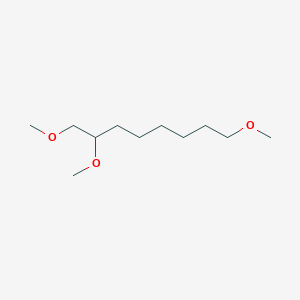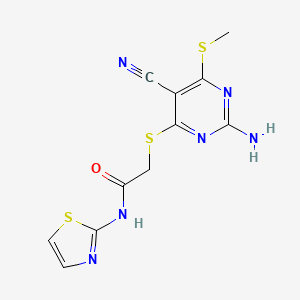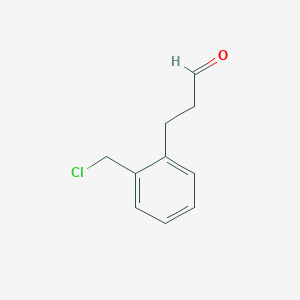
Benzenepropanal, 2-(chloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanal, 2-(chloromethyl)- is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, featuring a propanal group substituted with a chloromethyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2-(chloromethyl)- can be achieved through several methods. One common approach involves the chloromethylation of benzene derivatives. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenepropanal, 2-(chloromethyl)- may involve large-scale chloromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanal, 2-(chloromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenepropanal, 2-(chloromethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving aldehydes and chloromethyl groups.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenepropanal, 2-(chloromethyl)- involves its reactivity due to the presence of both the aldehyde and chloromethyl groups. The aldehyde group can undergo nucleophilic addition reactions, while the chloromethyl group can participate in nucleophilic substitution reactions. These reactive sites make the compound versatile in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanal: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Benzyl chloride: Contains a chloromethyl group but lacks the aldehyde functionality.
Phenylpropanal: Similar structure but without the chloromethyl substitution.
Uniqueness
Benzenepropanal, 2-(chloromethyl)- is unique due to the presence of both the aldehyde and chloromethyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H11ClO |
|---|---|
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
3-[2-(chloromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H11ClO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,7H,3,6,8H2 |
Clave InChI |
JWQXJKDLHSJLQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
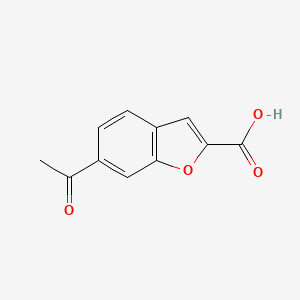
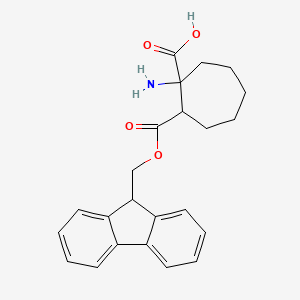
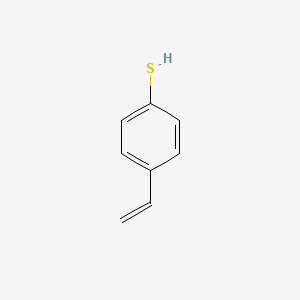
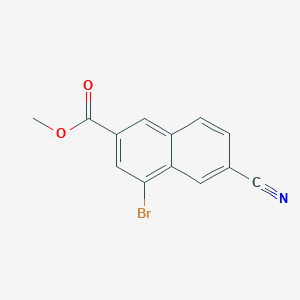
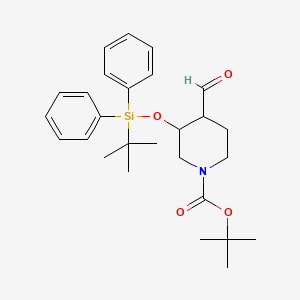
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
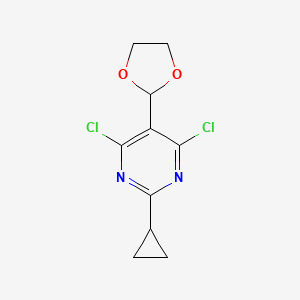
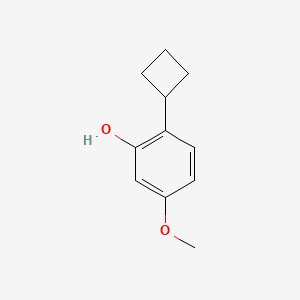
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
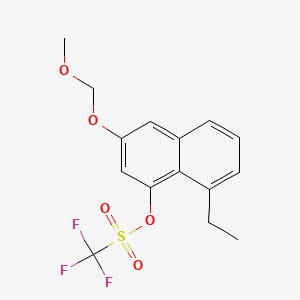
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
